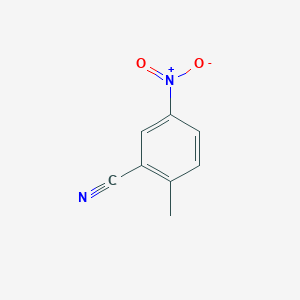

2-Methyl-5-nitrobenzonitrile

Beschreibung

Contextualization within Benzonitrile (B105546) Chemistry

Benzonitrile, the parent compound, is a colorless liquid with an almond-like odor, and its chemistry is foundational to a vast array of organic transformations. nih.gov The nitrile group is a powerful functional group, participating in various reactions such as hydrolysis, reduction, and cycloadditions, making benzonitriles key precursors to amines, amides, carboxylic acids, and heterocycles. iucr.orgiucr.org Nitrile derivatives have found broad applications in industry and coordination chemistry. iucr.org For instance, they are starting materials for phthalocyanines, which are important in dyes, pigments, and even in medicine for photodynamic therapy. iucr.org

The introduction of substituents onto the benzene (B151609) ring, as seen in 2-Methyl-5-nitrobenzonitrile, dramatically influences the reactivity and properties of the molecule. The electron-withdrawing nature of the nitro group and the nitrile group, combined with the electron-donating effect of the methyl group, creates a unique electronic environment that directs further chemical modifications. This substitution pattern allows for regioselective reactions, a crucial aspect of modern synthetic strategy.

Significance as a Multifunctional Synthetic Intermediate

The term "multifunctional synthetic intermediate" refers to a molecule that possesses multiple reactive sites, allowing for a variety of chemical transformations to build more complex structures. rsc.orgresearchgate.net this compound epitomizes this concept. The presence of the nitro, nitrile, and methyl groups, along with the aromatic ring itself, provides several handles for synthetic manipulation.

The nitro group can be readily reduced to an amino group, opening pathways to a wide range of derivatives, including amides and various heterocyclic systems. The resulting 2-amino-5-methylbenzonitrile (B1267719) is a valuable intermediate in its own right, used in the synthesis of pharmaceuticals and other biologically active molecules. biosynth.comnbinno.comchemimpex.com The nitrile group can undergo hydrolysis to form a carboxylic acid or be converted into a tetrazole ring, a common structural motif in medicinal chemistry. lookchem.com The methyl group can also be a site for oxidation or other functionalization.

This multifunctionality allows for the construction of diverse molecular architectures from a single, readily available starting material. For example, research has demonstrated the use of this compound in the synthesis of highly substituted benzo[h]quinolines through a [5+1] annulation strategy. researchgate.netresearchgate.net This highlights its utility in creating complex, polycyclic aromatic systems.

Overview of Current Research Trajectories

Current research involving this compound continues to explore its potential in various fields of organic synthesis. A significant focus lies in its application as a building block for novel heterocyclic compounds with potential biological activity. The development of efficient and selective methods for the transformation of its functional groups remains an active area of investigation.

Researchers are also exploring its use in the synthesis of advanced materials. The electronic properties imparted by the nitro and nitrile groups make it a candidate for incorporation into organic electronic materials. lookchem.com Furthermore, studies into the reaction mechanisms and structural properties of this compound and its derivatives contribute to a deeper understanding of fundamental organic chemistry principles. iucr.orgiucr.org The exploration of its reactivity with various reagents and under different conditions continues to uncover new synthetic possibilities.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 939-83-3 synquestlabs.comsigmaaldrich.comspectrumchemical.comthermofisher.com |

| Molecular Formula | C8H6N2O2 synquestlabs.comthermofisher.comnih.gov |

| Molecular Weight | 162.15 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 103.5-108 °C sigmaaldrich.comchemsynthesis.com |

| Appearance | Yellow crystalline solid lookchem.com |

Synonyms for this compound

| Synonym |

|---|

| 2-Cyano-4-nitrotoluene synquestlabs.com |

| 3-Cyano-4-methylnitrobenzene synquestlabs.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSDYLFXPMFRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325444 | |

| Record name | 2-Methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-83-3 | |

| Record name | 2-Methyl-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 5 Nitrobenzonitrile

Direct Synthetic Routes

Direct synthesis of 2-Methyl-5-nitrobenzonitrile can be efficiently achieved through two principal pathways: the electrophilic nitration of o-toluonitrile or the cyanation of a suitable nitro-substituted toluene (B28343) derivative.

Electrophilic Nitration of o-Toluonitriles

The introduction of a nitro group onto the aromatic ring of o-toluonitrile is a common and effective method for synthesizing this compound. This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The methyl and cyano groups on the starting material direct the incoming nitro group to the meta-position relative to the cyano group and ortho/para to the methyl group, resulting in the desired 2-methyl-5-nitro isomer.

Research has demonstrated that the nitration of o-toluonitrile using nitronium tetrafluoroborate (B81430) (NO₂BF₄) in tetramethylene sulfone can yield this compound in high purity. pnas.org One study reported a 90% yield for this reaction when conducted at a temperature of 20-35°C for 30 minutes. pnas.org

Table 1: Nitration of o-Toluonitrile

| Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| NO₂BF₄ | Tetramethylene sulfone | 20-35 | 30 | 90 |

Cyanation Reactions for Nitrile Group Introduction

An alternative direct route involves the introduction of a nitrile group onto a pre-existing nitro-aromatic ring. This is typically achieved through a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction, where a halogenated precursor is treated with a cyanide salt, often in the presence of a copper catalyst. researchgate.net For instance, 2-chloro-4-methylnitrobenzene or 2-bromo-4-methylnitrobenzene could serve as starting materials for cyanation.

Transition-metal-catalyzed cyanation reactions, particularly those employing palladium or copper catalysts, have become a prevalent technology for the synthesis of aryl nitriles. researchgate.netgoogle.com These methods often offer high yields and good functional group tolerance. The choice of cyanide source, such as sodium cyanide, potassium cyanide, or zinc cyanide, can influence the reaction conditions and catalyst choice. google.com While alkali metal cyanides are cost-effective, zinc cyanide is often used with palladium catalysts to avoid catalyst deactivation. google.com

Transformations from Related Aromatic Precursors

The synthesis of this compound can also be accomplished by modifying the functional groups of other substituted aromatic compounds. These multi-step approaches offer flexibility in starting material selection and can be tailored to achieve the desired product.

Functional Group Interconversions on Substituted Nitroaromatics

This strategy involves starting with a nitroaromatic compound that already contains some of the required structural features and then converting existing functional groups to form the nitrile. An example of this approach is the diazotization of an amino group, followed by a Sandmeyer reaction. For instance, 2-amino-5-nitrobenzonitrile (B98050) can be a precursor in multi-step syntheses to create more complex heterocyclic structures. mdpi.com

Another potential pathway involves the reduction of a nitro group to an amine, followed by other transformations. For example, the reduction of nitroarenes to aryl amines can be achieved using various reagents, including sodium borohydride (B1222165) in the presence of selenium. researchgate.net

Multi-step Convergent Syntheses

In a convergent synthesis, different fragments of the final molecule are prepared separately and then joined together in the later stages. pharmafeatures.com This can be an efficient strategy for complex molecules. For this compound, this could involve the coupling of a nitro-containing aromatic piece with a methyl- and cyano-containing fragment, though specific examples for this particular compound are less commonly reported than direct routes.

More complex syntheses often utilize this compound as a building block. For example, it has been used in the synthesis of highly substituted benzo[h]quinolines through a reaction with functionalized 2H-pyran-2-ones under basic conditions. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are often adjusted include the choice of solvent, reaction temperature, and the specific reagents and catalysts used.

For instance, in the nitration of o-toluonitrile, controlling the temperature is critical to prevent the formation of unwanted dinitro byproducts. pnas.org Similarly, in cyanation reactions, the choice of solvent, such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF), and the reaction temperature (typically between 100 to 200°C) significantly impact the reaction's success. google.com The use of aprotic polar solvents is often preferred in these reactions. google.com

In a study on the synthesis of benzo[h]quinolines from this compound, various bases and solvents were screened to optimize the yield of the desired product. researchgate.netresearchgate.net The reaction of 6-(4-chlorophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile with this compound was tested with different bases like triethylamine (B128534), DBU, and sodium tert-butoxide in solvents such as DMSO and DMF at varying temperatures. researchgate.net The highest yield (93%) was achieved using sodium tert-butoxide as the base in DMF at 100°C for 6 hours. researchgate.net

Table 2: Optimization of a Reaction Involving this compound

| Base | Solvent | Temperature (°C) | Result |

|---|---|---|---|

| Triethylamine | DMSO | 100 | No reaction |

| Triethylamine | DMF | 100 | No reaction |

| Sodium tert-butoxide | DMF | 100 | 93% yield |

Modern and Sustainable Synthetic Approaches

The development of modern and sustainable synthetic methodologies for producing this compound focuses on addressing the environmental and safety concerns associated with traditional synthetic routes. Research in this area is guided by the principles of green chemistry, which advocate for the use of less hazardous materials, milder reaction conditions, and the reduction of waste. Key areas of improvement include the nitration of the aromatic ring and the introduction of the nitrile functional group through catalytic and environmentally benign processes.

Modern approaches often seek to replace harsh nitrating agents like mixed sulfuric and nitric acid, which generate significant acidic waste. Alternative, eco-friendly nitration processes are being explored for related aromatic compounds, which could be applicable to the synthesis of this compound. For instance, a greener nitration process for methyl 3-methylbenzoate (B1238549) to produce 5-methyl-2-nitrobenzoic acid has been developed using a mixture of nitric acid and acetic anhydride, highlighting a move towards higher selectivity and more manageable reaction rates. researchgate.net Furthermore, the use of solid acid catalysts, such as zeolites, in the presence of molecular oxygen and liquid nitrogen dioxide has been shown to yield mononitrobiphenyls in an eco-friendly and inexpensive manner, with the catalyst being easily regenerated. researchgate.net Microwave-assisted synthesis is another nonconventional method that can lead to shorter reaction times and higher yields, as seen in the preparation of various heterocyclic compounds. mdpi.com

A significant advancement in the sustainable synthesis of nitriles is the transition from the traditional Sandmeyer reaction, which uses stoichiometric copper(I) cyanide, to palladium-catalyzed cyanation reactions. These modern methods offer a more sustainable pathway, often utilizing less toxic cyanide sources and operating under milder conditions. A notable development is the use of ethyl cyanoacetate (B8463686) as a cyanating agent for aryl halides in a palladium-catalyzed reaction. lookchem.com This method provides an alternative to using highly toxic cyanide salts. A potential sustainable route to this compound could, therefore, involve the nitration of 2-bromotoluene (B146081) followed by a palladium-catalyzed cyanation using a non-toxic cyanide source.

The table below summarizes and compares a potential modern synthetic approach with a traditional one, highlighting the advantages from a green chemistry perspective.

Table 1: Comparison of Traditional vs. Modern Synthetic Pathways for this compound

| Parameter | Traditional Approach (e.g., Sandmeyer Reaction) | Modern Approach (e.g., Pd-Catalyzed Cyanation) |

|---|---|---|

| Starting Material for Cyanation | 2-Methyl-5-nitroaniline | 2-Bromo-5-nitrotoluene or 2-Chloro-5-nitrotoluene |

| Cyanating Agent | Copper(I) cyanide (CuCN) or Sodium/Potassium Cyanide (NaCN/KCN) | Less toxic sources like Ethyl Cyanoacetate lookchem.com or Potassium Hexacyanoferrate(II) |

| Catalyst | Stoichiometric Copper Salts | Catalytic amounts of Palladium (Pd) complexes |

| Byproducts/Waste | Significant amounts of copper salts and toxic cyanide waste. | Reduced metal waste; potentially less toxic byproducts. |

| Reaction Conditions | Often requires diazotization at low temperatures followed by heating. | Generally milder and more controlled conditions. |

| Sustainability Profile | Poor: High toxicity of reagents, significant waste generation. | Improved: Avoids highly toxic cyanides, uses catalytic system, generates less waste. |

Another area of innovation involves one-pot syntheses that combine multiple steps, reducing the need for isolating intermediates and thereby saving solvents and energy. For example, a one-pot, two-step approach has been used to generate 2H-indazol-2-amines from 2-nitrobenzaldehyde (B1664092) precursors via reductive cyclization. mdpi.com While not directly for this compound, such strategies represent the forefront of sustainable chemical manufacturing. The reaction of this compound with functionalized 2H-pyran-2-ones has been described as an atom-economic synthesis for creating complex molecules like benzo[h]quinolines, demonstrating how the compound itself is used in efficient downstream processes. researchgate.netresearchgate.netresearchgate.net

The table below details research findings on modern catalytic reactions relevant to the synthesis of precursors for this compound or its analogs.

Table 2: Research Findings in Modern Catalytic Methods

| Reaction Type | Catalyst/Reagent System | Substrate Example | Key Finding | Source |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Pd-Catalyst / Ethyl Cyanoacetate | Aryl Halides | Ethyl cyanoacetate serves as a new, less toxic cyanating reagent for the cyanation of various electron-rich and electron-poor aryl halides. | lookchem.com |

| Green Nitration | HNO₃/Ac₂O | Methyl 3-methylbenzoate | An environmentally friendly nitration process with high selectivity, avoiding harsh traditional nitrating mixtures. | researchgate.net |

| Zeolite-Catalyzed Nitration | Zeolite La-β / N₂O₄ / O₂ | Biphenyl | Eco-friendly process with a regenerable catalyst, yielding mononitrobiphenyls efficiently at 20 °C. | researchgate.net |

| Microwave-Assisted Synthesis | Lewis Acid (e.g., TiCl₄) | 6H-1,2-oxazines and alkynes | Microwave irradiation significantly shortens reaction times and improves yields compared to conventional heating for pyridine (B92270) synthesis. | mdpi.com |

These evolving methodologies underscore a significant shift in chemical synthesis towards processes that are not only efficient but also environmentally responsible and inherently safer.

Advanced Structural Characterization and Solid State Studies of 2 Methyl 5 Nitrobenzonitrile

X-ray Crystallographic Analysis

The crystalline structure of 2-Methyl-5-nitrobenzonitrile has been elucidated through single-crystal X-ray diffraction, providing precise insights into its solid-state architecture. iucr.orgiucr.org

Crystal System and Space Group Determination

The crystal structure of this compound has been determined to belong to the monoclinic crystal system. iucr.org The space group was identified as P2₁/n . iucr.orgiucr.org

Unit Cell Parameters and Asymmetric Unit Composition

The unit cell parameters for this compound have been reported as follows:

a = 3.8946 (8) Å

b = 7.6350 (15) Å

c = 26.180 (5) Å

β = 91.65 (3)°

V = 778.1 (3) ų

Z = 4 iucr.org

The asymmetric unit contains one molecule of this compound.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₆N₂O₂ |

| Formula weight | 162.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 3.8946 (8) Åb = 7.6350 (15) Åc = 26.180 (5) Åβ = 91.65 (3)° |

| Volume | 778.1 (3) ų |

| Z | 4 |

| Density (calculated) | 1.385 Mg/m³ |

| Absorption coefficient | 0.103 mm⁻¹ |

Molecular Conformation and Torsion Angles of Substituent Groups

In the solid state, the benzene (B151609) ring of this compound is nearly planar. The nitro group is slightly rotated out of the plane of the benzene ring, with a reported rotation of 10.2 (2)°. iucr.orgnih.gov The torsion angles that define this twist are O2—N1—C1—C2 at -10.4 (2)° and O1—N1—C1—C6 at -9.9 (2)°. iucr.orgiucr.org The nitrile group's C≡N bond length is 1.137 (2) Å, which falls within the normal range for such a functional group. iucr.orgiucr.org

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is primarily stabilized by van der Waals interactions. iucr.orgnih.gov There is no evidence of strong intermolecular hydrogen bonds dictating the packing arrangement.

Hydrogen Bonding Networks

While strong hydrogen bonds are absent, the positioning of hydrogen atoms on the aromatic ring and methyl group was determined geometrically. iucr.orgiucr.org The C—H bond lengths were constrained at 0.93 Å for aromatic hydrogens and 0.96 Å for methyl hydrogens. iucr.orgiucr.org

High-Resolution Spectroscopic Investigations

Spectroscopic methods provide further insight into the molecular structure of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR | Available spectral data confirms the proton environment of the molecule. chemicalbook.com |

| ¹³C NMR | Available spectral data provides information on the carbon skeleton. rsc.org |

| Mass Spectrometry | The NIST Mass Spectrometry Data Center reports a top peak at m/z 162, with other significant peaks at m/z 116 and 89. nih.gov |

| Raman Spectroscopy | FT-Raman spectra have been recorded, offering vibrational information about the molecule. nih.gov |

| Infrared (IR) Spectroscopy | IR spectral data is available, complementing the Raman data. chemicalbook.comrsc.org |

These spectroscopic data are crucial for confirming the identity and purity of the compound and for providing information that complements the crystallographic findings.

Chemical Reactivity and Transformation Pathways of 2 Methyl 5 Nitrobenzonitrile

Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent reactivity allows for a variety of transformations.

A significant reaction of the nitrile group is its participation in [3+2] cycloaddition reactions to form heterocyclic systems. Notably, 2-Methyl-5-nitrobenzonitrile serves as a key precursor in the synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole. lookchem.comchemicalbook.com This transformation is typically achieved through a reaction with an azide (B81097) source, such as sodium azide (NaN₃). scispace.com The mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by cyclization to form the stable tetrazole ring. rsc.org The presence of electron-withdrawing groups, like the nitro group on the benzonitrile (B105546) ring, enhances the electrophilicity of the nitrile carbon, often facilitating the reaction. researchgate.net

Research has explored various catalytic systems to promote this cycloaddition, aiming for efficiency and favorable reaction conditions. scispace.com

Table 1: Synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole via Cycloaddition

| Reactants | Catalyst/Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| This compound, Sodium Azide | Cuttlebone / DMSO | 110 °C | 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | rsc.orgresearchgate.net |

| This compound, Sodium Azide | Zinc Bromide / Water | Reflux | 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | scispace.com |

| This compound, Sodium Azide | Not specified | Not specified | 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | chemicalbook.com |

The electrophilic nature of the nitrile carbon allows for nucleophilic addition reactions. libretexts.org While specific studies on this compound are not extensively detailed in this context, the general reactivity of nitriles provides a framework for potential transformations. Strong nucleophiles, such as Grignard reagents (R-MgX), can attack the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) results in a primary amine through nucleophilic addition of hydride ions. libretexts.org In the case of this compound, these reactions would have to compete with potential reactions at the nitro group.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate, 2-methyl-5-nitrobenzamide. libretexts.orglibretexts.org Under controlled or milder conditions, the reaction can be stopped at the amide stage, providing a method for the synthesis of amides from nitriles. semanticscholar.orgresearchgate.net

The complete hydrolysis involves two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). chemistrysteps.comebsco.com

Acid-catalyzed hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.org

Base-catalyzed hydrolysis : A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the nitrile carbon, initiating the hydrolysis. libretexts.org

Table 2: Potential Hydrolysis Products of this compound

| Reaction | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Partial Hydrolysis | Controlled acid or base | 2-Methyl-5-nitrobenzamide | - |

| Complete Hydrolysis | Strong acid or base with heating | 2-Methyl-5-nitrobenzamide | 2-Methyl-5-nitrobenzoic acid |

Nucleophilic Additions and Substitutions

Reactions Involving the Nitro Group

The nitro group profoundly influences the molecule's reactivity, primarily through its strong electron-withdrawing nature and its own susceptibility to chemical transformation.

One of the most common and synthetically useful reactions of the nitro group is its reduction to a primary amino group (-NH₂). The reduction of this compound yields 5-amino-2-methylbenzonitrile. chemicalbook.comsigmaaldrich.com This transformation is critical as the resulting aromatic amine is a valuable intermediate in the synthesis of various more complex molecules. chemicalbook.com

A key challenge is the chemoselective reduction of the nitro group without affecting the nitrile functionality. Several methods have been developed to achieve this selectivity.

Table 3: Selective Reduction of the Nitro Group in this compound

| Reagent(s) | Conditions | Product | Notes | Reference(s) |

|---|---|---|---|---|

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Alcohol solvent, heat | 5-Amino-2-methylbenzonitrile | Effective for aromatic nitro compounds while preserving nitrile groups. | stackexchange.com |

| Catalytic Hydrogenation (H₂) | 1% Platinum on carbon (Pt/C) | 5-Amino-2-methylbenzonitrile | Palladium catalysts can sometimes affect the nitrile group. | stackexchange.com |

| Iron (Fe) powder | Weakly acidic to weakly alkaline medium (pH 5.5-8.5), heat (90-110°C) | 5-Amino-2-methylbenzonitrile | A classic and often high-yielding industrial method. | google.com |

| Formic Acid / Iron Catalyst | Mild conditions | 5-Amino-2-methylbenzonitrile | A base-free transfer hydrogenation method. | organic-chemistry.org |

While electron-withdrawing groups like -NO₂ typically deactivate the benzene (B151609) ring towards electrophilic substitution, they strongly activate it for nucleophilic aromatic substitution (SNAr). quora.comnih.govgalaxy.ai The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, but only when the nucleophilic attack occurs at positions ortho or para to the nitro group. pressbooks.pub

In this compound, the nitro group is at C-5. The positions ortho to it are C-4 and C-6, and the para position is C-2. The C-2 position is already substituted with a methyl group. Therefore, the nitro group activates the C-4 and C-6 positions towards attack by nucleophiles. A nucleophile can replace a hydrogen atom (or another suitable leaving group, if present) at these positions. This reactivity allows for the introduction of various functional groups onto the aromatic ring, a transformation that would be difficult otherwise. rsc.org For instance, reactions with alkoxides or amines could potentially lead to the substitution of hydrogen at the C-4 or C-6 positions, provided a suitable oxidizing agent is present to facilitate the departure of a hydride ion or if the reaction follows a vicarious nucleophilic substitution (VNS) pathway. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole |

| Sodium Azide |

| 2-Methyl-5-nitrobenzamide |

| 2-Methyl-5-nitrobenzoic acid |

| 5-Amino-2-methylbenzonitrile |

| Lithium aluminum hydride |

| Tin(II) chloride dihydrate |

| Ammonia |

Reduction to Amino and Other Nitrogen-Containing Functional Groups

Reactions Involving the Methyl Group

The methyl group in this compound is not merely a passive substituent; its benzylic protons are acidic enough to participate in a variety of base-mediated reactions. This reactivity is central to its utility as a precursor in constructing more complex molecular architectures.

The functionalization of the benzylic C–H bond is a powerful strategy in synthetic chemistry. rsc.org For scaffolds like this compound, the presence of electron-withdrawing groups facilitates this process. Deprotonation of the methyl group using a strong base can generate a benzylic carbanion. This nucleophilic species can then react with various electrophiles, leading to functionalized products. While general methods for benzylic functionalization exist, such as photo-mediated oxygenation or deprotonative lithiation of similar cyclic amines, specific documented examples for this compound often involve its use in subsequent condensation and annulation reactions where the initial benzylic deprotonation is the key step. rsc.orgwiley.com

Oxidation of the methyl group can also be achieved, transforming it into an aldehyde, carboxylic acid, or hydroxymethyl group. For instance, the related compound 2-(hydroxymethyl)-5-nitrobenzonitrile (B13101671) can be synthesized, which then undergoes its own set of reactions. evitachem.com The oxidation of the methyl group on the this compound core would provide an alternative entry to such functionalized intermediates.

The acidity of the benzylic protons of this compound allows it to act as a carbon nucleophile in base-mediated condensation and alkylation reactions. This reactivity has been effectively harnessed in the synthesis of diverse chemical structures.

A notable example is the reaction of this compound with suitably functionalized 2H-pyran-2-ones under basic conditions. researchgate.netresearchgate.net In this process, a base such as sodium methoxide (B1231860) deprotonates the methyl group, generating a 2-cyano-4-nitrobenzyl carbanion. This carbanion then acts as a nucleophile. Depending on the substituents on the pyran ring, this initial alkylation can lead to different products, demonstrating a chemoselective pathway that begins with the activation of the methyl group. researchgate.netresearchgate.net For example, reaction with a 2H-pyran-2-one bearing a thiomethyl group at the C-4 position results in the exclusive formation of 6-aryl-4-(2-cyano-4-nitrobenzyl)-2-oxo-2H-pyran-3-carbonitrile, a product of direct benzylation. researchgate.netresearchgate.net

Benzylic Functionalization and Oxidation Reactions

Regioselective and Chemoselective Transformations

The interplay of the functional groups in this compound gives rise to significant opportunities for regioselective and chemoselective reactions. Researchers have demonstrated that by carefully selecting the reaction partners and conditions, one can direct the transformation to a specific site or functional group.

A compelling example of chemoselectivity is observed in the base-catalyzed reaction of this compound with different 4-substituted-2H-pyran-2-ones. researchgate.netdoaj.org When the pyran-2-one contains a good leaving group like an amino substituent at the C-4 position, the reaction proceeds via a cascade pathway to form highly substituted benzo[h]quinolines. researchgate.net Conversely, when the C-4 substituent is a thiomethyl group, the reaction stops after the initial nucleophilic attack of the deprotonated methyl group, yielding a 4-benzylpyran derivative exclusively, with no trace of the benzo[h]quinoline (B1196314) product. researchgate.netresearchgate.net This substituent-dependent chemoselectivity highlights the nuanced reactivity of the molecule, allowing for the synthesis of vastly different scaffolds from the same starting material by making a minor change to the reaction partner. researchgate.net

The optimization of reaction conditions, such as the choice of base and solvent, is crucial for achieving high selectivity and yield. Studies have shown that bases like triethylamine (B128534) may be ineffective, while stronger bases like sodium methoxide in solvents like DMF or DMSO at elevated temperatures are required to drive these transformations. researchgate.net

Cascade and Multicomponent Reactions Utilizing this compound

Cascade reactions, where multiple bonds are formed in a single operation, represent an efficient and atom-economical approach to complex molecules. 20.210.105 this compound has proven to be an excellent substrate for such reactions, enabling the rapid assembly of fused heterocyclic systems.

Benzo[h]quinolines: A facile and efficient one-pot synthesis of highly functionalized benzo[h]quinolines has been developed using this compound. researchgate.netnih.gov The reaction with 6-aryl-4-amino-2-oxo-2H-pyran-3-carbonitriles in the presence of a base like sodium methoxide initiates a cascade sequence. researchgate.netresearchgate.net This sequence involves the initial Michael-type addition of the benzylic carbanion from this compound onto the pyranone ring, followed by an intramolecular cyclization and subsequent aromatization to furnish the benzo[h]quinoline scaffold. researchgate.net This method is noted for its high atom economy and efficiency, providing good to excellent yields of the desired heterocyclic products. researchgate.netresearchgate.net

The following table summarizes the optimized conditions for the synthesis of a specific benzo[h]quinoline derivative.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Et₃N | DMSO | 100 | 10 | No Reaction |

| 2 | Et₃N | DMF | 100 | 10 | No Reaction |

| 3 | K₂CO₃ | DMF | 100 | 10 | Complex Mixture |

| 4 | NaH | DMF | 100 | 8 | 56 |

| 5 | NaOMe | MeOH | 65 | 10 | 45 |

| 6 | NaOMe | DMF | 100 | 6 | 93 |

| 7 | NaOtBu | DMF | 100 | 6 | 85 |

| Data sourced from a study on the reaction between 6-(4-chlorophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile and this compound. researchgate.net |

Benzothiophenes: While this compound is a key precursor for nitrogen-containing heterocycles, the synthesis of benzothiophenes typically starts from related benzonitriles where the methyl group is replaced by a good leaving group, such as a halogen. For example, 2-fluoro-5-nitrobenzonitrile (B100134) reacts with methyl thioglycolate under basic conditions to yield 3-aminobenzo[b]thiophenes. rsc.orgrsc.org This transformation can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes while maintaining high yields. rsc.orgrsc.org

Annulation, or ring-forming, strategies are at the heart of the synthesis of polycyclic compounds. The synthesis of benzo[h]quinolines from this compound is a prime example of a double annulation cascade. nih.gov This transformation is considered a [5+1] annulation strategy, where the five-carbon unit is derived from the pyranone partner and the one-carbon, one-nitrogen unit comes from the activated methyl group and nitrile of this compound. researchgate.net

The proposed mechanism involves several steps initiated by the deprotonated this compound:

Michael Addition: The nucleophilic benzylic carbanion attacks the pyran-2-one ring. researchgate.net

Ring Opening: The resulting intermediate undergoes ring opening. researchgate.net

Intramolecular Cyclization: The nitrile group is attacked by an in-situ generated carbanion, forming a new six-membered ring. researchgate.net

Aromatization: Elimination of water and other small molecules leads to the final, stable aromatic benzo[h]quinoline system. researchgate.net

This powerful annulation strategy provides a direct route to complex heterocyclic structures from relatively simple starting materials, showcasing the synthetic utility of this compound. nih.govdu.ac.in

Synthesis of Fused Heterocyclic Systems (e.g., Benzo[h]quinolines, Benzothiophenes)

Mechanistic Investigations of Key Reactions

The chemical behavior of this compound is characterized by the interplay of its three functional groups: the nitrile, the nitro group, and the methyl group. The electron-withdrawing nature of the nitrile and nitro groups significantly influences the acidity of the protons on the methyl group, making them susceptible to deprotonation by a base. This property is central to its reactivity, particularly in condensation reactions. Mechanistic studies have been undertaken to elucidate the pathways of its key transformations, providing insight into the formation of complex heterocyclic structures.

A notable example is the chemoselective synthesis of highly functionalized benzo[h]quinolines from this compound and functionalized 2H-pyran-2-ones. researchgate.net To understand the underlying mechanism of this transformation, control experiments have been conducted. These experiments led to the isolation of a key intermediate, which provides substantial evidence for the proposed reaction pathway. researchgate.net

The proposed mechanism commences with the deprotonation of the methyl group of this compound by a base, such as sodium methoxide, to generate a carbanion. This nucleophilic carbanion then attacks the C-6 position of the 2H-pyran-2-one ring. Following this initial Michael addition, a series of intramolecular cyclizations and eliminations occur. The reaction proceeds through an intermediate, 3-(1-amino-7-nitro-3-thiophen-2-yl-naphthalen-2-yl)-3-piperidin-1-yl-acrylonitrile, which has been isolated and characterized. researchgate.net The subsequent treatment of this intermediate with a base facilitates the final cyclization and aromatization steps to yield the benzo[h]quinoline product. researchgate.net

The optimization of reaction conditions for this synthesis provides further insight into the factors governing the reaction mechanism. The choice of base and solvent, as well as the reaction temperature, have been shown to be critical for achieving high yields of the desired product. For instance, the reaction of 6-(4-chlorophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile with this compound was systematically studied with various bases and solvents. researchgate.net While weaker bases like triethylamine or stronger bases like sodium hydride in various solvents proved ineffective or led to complex mixtures, the use of sodium methoxide in dimethylformamide (DMF) at 100°C was found to be optimal, affording the desired benzo[h]quinoline in 93% yield. researchgate.netresearchgate.net

Detailed findings from the optimization studies are presented in the table below:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Et3N | DMSO | 100 | 12 | No Reaction |

| 2 | Et3N | DMF | 100 | 12 | No Reaction |

| 3 | NaNH2 | DMF | RT | 24 | Starting Material Recovered |

| 4 | NaNH2 | DMF | 100 | 6 | Starting Material Recovered |

| 5 | NaNH2 | DMSO | RT | 24 | Starting Material Recovered |

| 6 | NaNH2 | DMSO | 100 | 6 | Starting Material Recovered |

| 7 | NaH | THF | RT | 12 | Complex Mixture |

| 8 | NaH | DMF | RT | 12 | Complex Mixture |

| 9 | NaH | DMF | 100 | 6 | Complex Mixture |

| 10 | NaOMe | MeOH | 65 | 12 | 25 |

| 11 | NaOMe | THF | 65 | 12 | 40 |

| 12 | NaOMe | DMF | 100 | 6 | 93 |

| Data sourced from Panwar, R. et al. (2018). researchgate.net |

This systematic investigation underscores the sensitivity of the reaction pathway to the specific conditions employed, which is a key aspect of its mechanistic profile. The successful isolation of a stable intermediate provides a concrete snapshot of the reaction progress and validates the proposed multi-step mechanism involving nucleophilic addition, cyclization, and aromatization. researchgate.net

Computational Chemistry and Theoretical Insights into 2 Methyl 5 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-Methyl-5-nitrobenzonitrile. derpharmachemica.com Methods such as DFT, employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), offer a balance of computational cost and accuracy for studying medium-sized organic molecules. derpharmachemica.comresearchgate.net These calculations are typically performed using software packages like Gaussian. conflex.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For this compound, the optimized structure reveals a largely planar benzene (B151609) ring, with minor distortions caused by the substituents. derpharmachemica.com The presence of the methyl (-CH3), nitro (-NO2), and nitrile (-CN) groups influences the bond lengths and angles of the aromatic ring. derpharmachemica.com

The conformational landscape is primarily defined by the rotation of the methyl and nitro groups. The nitro group, due to steric hindrance and electronic effects, is often found to be slightly rotated out of the plane of the benzene ring. derpharmachemica.com The final optimized geometry is confirmed by finding a true energy minimum, characterized by the absence of any imaginary frequencies in a subsequent vibrational analysis.

Experimental validation for the computed geometry can be found in crystallographic data. The Cambridge Structural Database contains crystal structure data for this compound (CCDC Number: 690890), which provides real-world bond lengths and angles for comparison. nih.gov

| Parameter | Typical DFT Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (ring) | 1.38 - 1.41 | Aromatic carbon-carbon bond lengths. |

| C-CN | ~1.45 | Bond between the ring and the nitrile carbon. |

| C≡N | ~1.15 | Triple bond of the nitrile group. |

| C-CH3 | ~1.51 | Bond between the ring and the methyl carbon. |

| C-NO2 | ~1.48 | Bond between the ring and the nitro nitrogen. |

| N-O | ~1.22 | Bond length within the nitro group. |

| C-C-C (angle) | 118 - 122 | Internal angles of the benzene ring. |

| C-C-N (dihedral) | ~180 | Dihedral angle showing the nitrile group's planarity. |

| C-C-N-O (dihedral) | 10 - 25 | Dihedral angle indicating the twist of the nitro group. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests a molecule is more reactive and more easily excitable. mdpi.com

For this compound, the strong electron-withdrawing nature of the nitro and nitrile groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The methyl group, being weakly electron-donating, slightly raises the HOMO energy. researchgate.net

Charge distribution analysis, often visualized with a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of a molecule. irjweb.com For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating these are likely sites for electrophilic attack. thaiscience.info Regions of positive potential (blue) would be found around the hydrogen atoms. thaiscience.info

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 | Relates to electron-donating ability. |

| LUMO Energy | -3.5 to -4.5 | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Indicates chemical reactivity and kinetic stability. |

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. derpharmachemica.com DFT calculations can predict the vibrational modes of a molecule, which correspond to specific bond stretches, bends, and torsions. researchgate.net

However, these calculations are typically performed under the harmonic approximation, which can lead to systematic overestimation of frequencies compared to experimental data. derpharmachemica.com To improve accuracy, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP methods). derpharmachemica.comnih.gov A more refined approach uses different scaling factors for different spectral regions. nih.gov

Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment for each vibrational mode, indicating the contribution of different internal coordinates (like bond stretches or angle bends) to that specific vibration. researchgate.net For this compound, key vibrational modes include the C≡N stretching of the nitrile group, the asymmetric and symmetric stretching of the NO2 group, and various C-H and C-C vibrations of the aromatic ring. derpharmachemica.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Motion |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Methyl) | 2950 - 3000 | Asymmetric and symmetric stretching of C-H in -CH3. |

| C≡N Stretch | 2220 - 2240 | Characteristic stretching of the nitrile triple bond. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching vibrations within the benzene ring. |

| NO₂ Asymmetric Stretch | 1520 - 1550 | Asymmetric stretching of the N-O bonds. |

| NO₂ Symmetric Stretch | 1340 - 1360 | Symmetric stretching of the N-O bonds. |

| C-N Stretch | ~1175 | Stretching of the C-NO₂ bond. |

| NO₂ Wagging | ~740 | Out-of-plane wagging motion of the nitro group. |

Quantum chemical calculations are a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.com While specific mechanistic studies on this compound are not widely published, the methodology can be described. Such studies would focus on plausible reactions, such as the reduction of the nitro group to an amine or nucleophilic aromatic substitution.

The computational approach involves mapping the potential energy surface of the reaction. This is done by identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). mdpi.com A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the energy barrier that must be overcome for the reaction to proceed. sfu.ca

The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. mdpi.com By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur. Techniques like Bonding Evolution Theory can further clarify the sequence of bond-forming and bond-breaking events during the reaction. mdpi.com

Vibrational Frequency Calculations and Spectroscopic Assignment Support

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into dynamic processes and the properties of materials in condensed phases. epfl.ch Unlike quantum calculations, MD typically relies on classical mechanics and uses a 'force field'—a set of empirical energy functions and parameters that describe the potential energy of the system based on the positions of its atoms. epfl.ch

For this compound, several key interactions are expected:

π-π Stacking: The electron-deficient aromatic ring (due to the -NO2 and -CN groups) can engage in π-π stacking interactions with other rings, often in an offset or herringbone arrangement to minimize repulsion. rsc.org

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its highly polar nitro and nitrile groups. These dipoles will align to create favorable electrostatic interactions, contributing significantly to the stability of the crystal lattice.

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can form between the hydrogens of the methyl group or aromatic ring and the oxygen or nitrogen atoms of neighboring molecules. These interactions play a crucial role in directing the crystal packing. researchgate.net

Computational analysis suggests that these combined forces would lead to a densely packed crystal structure, where molecules arrange to maximize attractive van der Waals and electrostatic interactions. rsc.orgrsc.org

| Interaction Type | Description | Predicted Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Major contributor to the formation of stacked molecular columns or layers. rsc.org |

| Dipole-Dipole | Electrostatic attraction between the permanent dipoles of the -NO₂ and -CN groups. | Key force for lattice stabilization and determining molecular orientation. |

| C-H···O/N Bonds | Weak hydrogen bonds between C-H groups and electronegative atoms (O, N). | Provides directional control and fine-tunes the 3D crystal packing. researchgate.net |

| Van der Waals Forces | General dispersion forces between molecules. | Contributes to overall cohesive energy and dense packing. derpharmachemica.com |

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment is a critical factor that can influence the behavior of a solute molecule by altering its conformation and modulating its chemical reactivity. frontiersin.org For a polar molecule like this compound, these effects are particularly pronounced.

Molecular Conformation:

The geometry of this compound, particularly the orientation of the nitro (-NO₂) and nitrile (-CN) groups relative to the benzene ring, is subject to solvent influence. The strong electron-withdrawing nature of both substituents leads to a significant molecular dipole moment.

Polar Solvents: In polar solvents, the charge-separated resonance structures of the molecule are stabilized. This can lead to subtle changes in bond lengths and angles. Protic solvents, such as alcohols, can form specific hydrogen-bonding interactions with the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. These interactions can further influence the rotational barrier of the nitro group, potentially affecting the planarity of the molecule.

Nonpolar Solvents: In nonpolar media, intramolecular forces and steric effects are more dominant in determining the preferred conformation. The interaction between the ortho-methyl group and the nitrile group, and the meta-methyl group and the nitro group, will play a key role in the molecule's stable geometry.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects. mdpi.com For nitroaromatic compounds, studies have shown that increasing solvent polarity can enhance the electron-accepting properties of the nitro group. mdpi.com Explicit solvation models, where individual solvent molecules are included in the calculation, can provide deeper insight, revealing that specific solute-solvent complexes can be the true reacting species, significantly altering reaction energy surfaces compared to implicit models. chemrxiv.orgchemrxiv.org

Illustrative Data: Theoretical Solvent Effect on Dipole Moment

The following table illustrates the hypothetical, calculated dipole moment of this compound in various solvents, demonstrating the expected trend of increasing polarization with solvent polarity.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Heptane (Nonpolar) | 1.9 | 4.1 D |

| Dichloromethane (Polar Aprotic) | 9.1 | 5.3 D |

| Acetonitrile (Polar Aprotic) | 37.5 | 6.0 D |

| Water (Polar Protic) | 80.1 | 6.4 D |

Reactivity:

Solvent choice can dramatically alter the rates and outcomes of chemical reactions. For this compound, this is particularly relevant for nucleophilic aromatic substitution (SₙAr) reactions, a common pathway for nitroaromatics.

Reaction Rate: Polar aprotic solvents like DMSO or DMF are known to accelerate SₙAr reactions. They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more reactive. Furthermore, they can stabilize the polar, negatively charged Meisenheimer complex intermediate, lowering the activation energy of the reaction. Studies on the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860) showed that implicit solvent models were insufficient to predict the reaction's outcome, and explicit consideration of solvent molecules was necessary to understand the kinetics. chemrxiv.orgchemrxiv.org

Selectivity: The solvent can influence the regioselectivity of a reaction. For example, in reactions of di-substituted aromatics, nonpolar solvents have been shown to favor ortho-selectivity in some SₙAr reactions, while polar solvents favor the para-product. researchgate.net For this compound, the solvent could influence the competition between potential reaction sites on the aromatic ring.

Studies on other nitroaromatic compounds have shown that photochemistry can also be solvent-dependent. rsc.orgrsc.org For instance, the excited-state dynamics and intersystem crossing rates of some nitroaromatics are highly sensitive to solvent polarity, which can stabilize or destabilize different electronic states, thereby opening or closing various photochemical pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structure of a compound and a specific biological or chemical activity. scispace.com While no specific QSAR models for this compound have been detailed in the surveyed literature, the principles of QSAR are highly applicable to the broader class of nitroaromatic compounds (NACs), which are widely studied due to their industrial importance and environmental presence. mdpi.comnih.gov

Applicability to Broader Chemical Reactivity/Interactions:

QSAR models for NACs are frequently developed to predict toxicological endpoints, as their reactivity is often linked to adverse biological effects. scispace.commdpi.comnih.gov The same molecular descriptors used to predict toxicity can also inform general chemical reactivity and intermolecular interactions. A QSAR model for a series of compounds including this compound could predict:

Reactivity in SₙAr: The rate of reaction with a standard nucleophile.

Reduction Potential: The ease with which the nitro group is reduced to an amino group, a key step in many of its metabolic and synthetic pathways.

Binding Affinity: Interaction with a specific enzyme or receptor active site.

The development of a robust QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors are then used in statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. scispace.comscholarsresearchlibrary.com

Key Molecular Descriptors for this compound:

For a QSAR model involving this compound, the following descriptors would be crucial:

Electronic Descriptors: These quantify the electron distribution in the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). For nitroaromatics, E-LUMO is particularly important as it relates to the ease of accepting an electron, a critical step in their mutagenicity. mdpi.com Other descriptors include dipole moment and partial atomic charges.

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is the most common descriptor for hydrophobicity, indicating how the compound partitions between fatty and aqueous environments. This is crucial for predicting bioavailability and transport to a site of action.

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and topological polar surface area (TPSA). The TPSA for this compound is determined by the polar nitro and nitrile groups.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as electrostatic potential, can provide highly detailed information about reactivity.

Illustrative Data: Potential QSAR Descriptors for this compound

The table below provides calculated or typical values for descriptors that would be relevant in a QSAR study of this compound.

| Descriptor Type | Descriptor Name | Illustrative Value/Comment |

| Electronic | E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Low value, indicating it is a good electron acceptor. Crucial for predicting reactivity with nucleophiles and toxicity. mdpi.com |

| Electronic | Dipole Moment | High, due to two strong electron-withdrawing groups (-NO₂, -CN). |

| Hydrophobic | XLogP3 | ~2.3 nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | ~66.9 Ų (contributed by the N and O atoms of the nitro and nitrile groups). chemscene.com |

| Steric | Molecular Weight | 162.15 g/mol . nih.gov |

Synthesis and Functionalization of 2 Methyl 5 Nitrobenzonitrile Derivatives

Halogenated Derivatives (e.g., 4-Fluoro-2-methyl-5-nitrobenzonitrile)

Halogenated derivatives of 2-methyl-5-nitrobenzonitrile are important intermediates in organic synthesis. The introduction of a halogen atom can significantly influence the electronic properties and reactivity of the molecule, providing a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

The synthesis of halogenated derivatives such as 4-Fluoro-2-methyl-5-nitrobenzonitrile often involves multi-step sequences. A common strategy is the nitration of a halogenated benzonitrile (B105546) precursor. For instance, the synthesis of the related compound 4-Fluoro-2-methyl-3-nitrobenzonitrile can be achieved through the nitration of 4-fluorobenzonitrile (B33359) using a mixture of concentrated sulfuric acid and potassium nitrate (B79036) at low temperatures. evitachem.com This approach, however, directs the nitro group to a different position.

An alternative approach involves the functionalization of a pre-existing substituted benzene (B151609) ring. For example, the synthesis of 4-fluoro-2-methylbenzonitrile, a potential precursor, can be achieved from 4-fluoro-2-methylbenzaldehyde (B1304903) through the formation of an oxime followed by dehydration. google.com Subsequent nitration of this compound would be required to introduce the nitro group at the 5-position.

The synthesis of chloro-derivatives, such as 5-Chloro-2-methyl-3-nitrobenzonitrile, highlights the specific arrangement of substituents that influences reactivity. vulcanchem.com The synthesis of these compounds often starts from commercially available precursors that undergo a series of reactions including nitration and halogenation.

Table 1: Synthetic Methodologies for Halogenated Nitrobenzonitriles

| Product | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| 4-Fluoro-2-methyl-3-nitrobenzonitrile | 4-Fluorobenzonitrile | Concentrated sulfuric acid, potassium nitrate, 0°C | evitachem.com |

| 4-Fluoro-2-methylbenzonitrile | 4-Fluoro-2-methylbenzaldoxime | Sodium bisulphate monohydrate, toluene (B28343), reflux | google.com |

The halogen atom in these derivatives is a key functional group for further transformations. In compounds like 4-Fluoro-2-methyl-3-nitrobenzonitrile, the fluorine atom can be substituted by various nucleophiles. evitachem.com The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution.

The reactivity of these compounds is also influenced by the other substituents. The methyl group is an electron-donating group, while the nitro and cyano groups are strongly electron-withdrawing. evitachem.comvulcanchem.com This electronic interplay governs the regioselectivity of further reactions. For example, the nitro group can be selectively reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst, without affecting the halogen or nitrile groups. evitachem.com This provides a route to halogenated amino-benzonitrile derivatives.

In 5-Chloro-2-methyl-3-nitrobenzonitrile, the chlorine atom can participate in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, offering a versatile handle for introducing molecular complexity. vulcanchem.com The steric environment created by the flanking methyl and nitro groups also plays a role in its reactivity. vulcanchem.com

Synthetic Methodologies

Amino and Substituted Amino Derivatives (e.g., 2-Amino-5-nitrobenzonitrile)

Amino derivatives of this compound are valuable building blocks, particularly in the synthesis of heterocyclic compounds. The amino group can be introduced either by reduction of a nitro group or through amination reactions.

A primary route to 2-Amino-5-nitrobenzonitrile (B98050) involves the dehydration of 5-nitroanthranilamide. google.com This can be achieved using dehydrating agents such as phosphorus pentoxide or phosphorus pentachloride, providing the desired product in high yields. google.com

Another common strategy is the reduction of a dinitro precursor or a nitro-substituted compound. The nitro group in various nitrobenzonitrile derivatives can be selectively reduced to an amino group. evitachem.com For example, the reduction of 2-methyl-3-nitrobenzonitrile (B1315095) to 2-methyl-3-aminobenzonitrile can be accomplished using hydrogen gas in the presence of a palladium catalyst. Similarly, 2-nitrobenzonitriles can be reduced to 2-aminobenzonitriles using iron powder and hydrochloric acid. google.com

Amination protocols can also be employed. The synthesis of 2-(Butylamino)-5-nitrobenzonitrile can be achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the nitrobenzonitrile ring with butylamine. evitachem.com

Table 2: Synthesis of Amino and Substituted Amino Nitrobenzonitriles

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzonitrile | 5-Nitroanthranilamide | Phosphorus pentoxide, N-methylpyrrolidone, 80°C, 2 hours | 91% | google.com |

| 2-Amino-5-nitrobenzonitrile | 5-Nitroanthranilamide | Phosphorus pentachloride, Dioxane, 40°C, 1 hour | 96% | google.com |

The amino group in 2-Amino-5-nitrobenzonitrile is a versatile functional handle for further chemical modifications. For instance, it can react with hydrogen sulfide (B99878) in the presence of an amine catalyst, such as triethylamine (B128534), in a solvent like methanol (B129727) to produce 2-amino-5-nitrothiobenzamide. google.com This reaction converts the nitrile group into a thioamide group while leaving the amino and nitro groups intact.

The amino group also enables cyclization reactions. 2-Amino-5-nitrobenzonitrile can undergo dimerization at elevated temperatures in alcoholic ammonia (B1221849) to form 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline. acs.org This reaction proceeds through an intermolecular condensation mechanism. acs.org Furthermore, the amino group can be diazotized and coupled with other aromatic compounds to form azo dyes. evitachem.com

Reduction Strategies and Amination Protocols

Hydroxyl and Alkoxy Derivatives

The introduction of hydroxyl and alkoxy groups onto the this compound scaffold provides another avenue for creating diverse derivatives.

The synthesis of hydroxylated derivatives, such as 2-Hydroxy-5-nitrobenzonitrile, can be achieved through several methods. One approach is the nitration of a hydroxybenzonitrile precursor. smolecule.com

Alkoxy derivatives can be prepared through various synthetic routes. A common method involves the nucleophilic substitution of a halogenated nitrobenzonitrile with an alkoxide. For example, reacting a fluoro- or chloro-nitrobenzonitrile with sodium methoxide (B1231860) would yield the corresponding methoxy (B1213986) derivative. Another strategy is the alkylation of a hydroxyl derivative. For instance, 5-[alkoxy-(4-nitrophenyl)methyl]uracils are synthesized by reacting the corresponding chloro-derivative with different alcohols. beilstein-journals.org

The synthesis of 4-(2-Bromo-4-methylphenoxy)-3-nitrobenzonitrile was achieved by reacting 2-bromo-4-methylphenol (B149215) with 4-fluoro-3-nitrobenzonitrile (B23716) in the presence of potassium carbonate in DMF, affording the product in 82% yield. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Fluoro-2-methyl-5-nitrobenzonitrile |

| 4-Fluoro-2-methyl-3-nitrobenzonitrile |

| 2-Amino-5-nitrobenzonitrile |

| 2-amino-5-nitrothiobenzamide |

| 4-Fluorobenzonitrile |

| 4-Fluoro-2-methylbenzaldehyde |

| 5-Chloro-2-methyl-3-nitrobenzonitrile |

| 2-Chloro-6-methylbenzonitrile |

| 2-Chloro-6-methyl-5-nitrobenzonitrile |

| 5-Nitroanthranilamide |

| 2-Methyl-3-nitrobenzonitrile |

| 2-Methyl-3-aminobenzonitrile |

| 2-(Butylamino)-5-nitrobenzonitrile |

| 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline |

| 2-Hydroxy-5-nitrobenzonitrile |

| 5-[alkoxy-(4-nitrophenyl)methyl]uracils |

| 4-(2-Bromo-4-methylphenoxy)-3-nitrobenzonitrile |

| 2-Bromo-4-methylphenol |

| 4-Fluoro-3-nitrobenzonitrile |

| 5-Bromobenzonitrile |

Heterocyclic Derivatives (e.g., Tetrazole, Quinoline-Fused Systems)

The nitrile group of this compound is a key functional handle for the construction of nitrogen-containing heterocycles, which are significant structural motifs in medicinal chemistry and materials science.

Tetrazole Derivatives:

This compound serves as a crucial intermediate for the synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole. lookchem.comchemicalbook.com Tetrazoles are recognized as important bioisosteres for carboxylic acid groups in drug design, often enhancing pharmacological properties. lookchem.com The synthesis is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source.

A common laboratory method involves reacting this compound with sodium azide (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) in a solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.net The reaction proceeds under a nitrogen atmosphere for an extended period to yield the desired tetrazole derivative. researchgate.net The presence of the electron-withdrawing nitro group on the benzonitrile ring facilitates this reaction. researchgate.net

Table 1: Synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole

| Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | DMF | 383 K, 20 h | 5-(2-methyl-5-nitrophenyl)-1H-tetrazole |

Data sourced from a study on the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole. researchgate.net

The resulting 5-(2-methyl-5-nitrophenyl)-1H-tetrazole has a crystal structure where the benzene and tetrazole rings are twisted relative to each other. researchgate.net These molecules are linked into chains by hydrogen bonds in the solid state. researchgate.net

Quinoline-Fused Systems:

The activated methyl group of this compound enables its participation in condensation reactions to form fused heterocyclic systems. A notable example is the synthesis of highly functionalized benzo[h]quinolines. researchgate.net Quinolines and their derivatives are important heterocyclic compounds with a wide range of biological activities and interesting photochemical properties. mdpi.com

The synthesis can be achieved by reacting this compound with suitably functionalized 2H-pyran-2-ones in the presence of a base. researchgate.net The reaction pathway is highly dependent on the substituents of the pyran-2-one reactant, demonstrating chemoselectivity. For instance, using potassium hydroxide (B78521) (KOH) as a base in DMF at 100 °C has been shown to produce the desired benzo[h]quinoline (B1196314) in high yield. researchgate.netdu.ac.in

Table 2: Base-Dependent Synthesis of a Benzo[h]quinoline Derivative

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| This compound, 6-(4-fluorophenyl)-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | KOH | DMF | 100 | 6 | 93 |

| This compound, 6-(4-fluorophenyl)-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | t-BuOK | DMF | 100 | 12 | 65 |

Data from a study on the substituent-dependent chemoselective synthesis of benzo[h]quinolines. researchgate.net

This reaction provides an efficient and atom-economic route to complex, polycyclic aromatic systems that are otherwise difficult to synthesize. researchgate.net

Design Principles for Tailored Chemical Properties

The design of novel molecules based on the this compound scaffold is guided by established structure-property relationships. By strategically modifying or utilizing the existing functional groups, derivatives with tailored electronic, optical, or biological properties can be developed.

Key Design Principles:

Functional Group Reactivity: The presence of three distinct functional groups (nitrile, nitro, methyl) with different reactivities allows for selective chemical transformations. ossila.com This enables the synthesis of diverse derivatives without the need for complex protecting group strategies, making it an ideal scaffold for molecular design. ossila.com

Electronic Effects of Substituents: The electronic properties of the entire molecule are influenced by the interplay between the electron-withdrawing nitro and nitrile groups and the electron-donating methyl group. Further substitution on the ring can fine-tune these properties. Quantitative Structure-Activity Relationship (QSAR) studies on other substituted benzonitriles have shown that electronic parameters are crucial for biological activity. tandfonline.com For instance, the position and electronic nature (donor or acceptor) of substituents significantly affect the optical properties of benzonitrile derivatives. dp.tech

Steric Effects: The position of substituents dictates the steric environment around the reactive sites, influencing reaction rates and product selectivity. osti.gov In the synthesis of tetrazoles, for example, steric hindrance at the ortho position of a nitrile can slow down the reaction rate compared to para-substituted nitriles. researchgate.net

By applying these principles, researchers can rationally design and synthesize novel this compound derivatives for a wide range of applications, from pharmaceuticals to advanced materials. lookchem.com

Advanced Applications of 2 Methyl 5 Nitrobenzonitrile in Synthetic Chemistry

Role in Pharmaceutical Intermediate Synthesis

2-Methyl-5-nitrobenzonitrile serves as a crucial building block in the synthesis of various pharmaceutical intermediates. lookchem.comchemimpex.comguidechem.com Its unique molecular structure, featuring a nitrile group, a nitro group, and a methyl group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a versatile precursor in drug discovery and development. chemimpex.com

Precursors for Active Pharmaceutical Ingredients (APIs)

The chemical reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecules that form the core of active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the nitro group can be reduced to an amino group. These transformations open pathways to a wide array of functionalized compounds.

A key transformation is the reduction of the nitro group to an amine, yielding 5-amino-2-methylbenzonitrile. This resulting aniline (B41778) derivative is a valuable intermediate for further elaboration. For instance, it can be used in the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, which have been investigated as dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov These receptors are implicated in various physiological processes, and their modulation is a target for treating a range of diseases.

Another significant application is in the synthesis of tetrazole-containing compounds. The reaction of this compound can lead to the formation of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, a heterocyclic compound with potential pharmaceutical applications. lookchem.com The tetrazole ring is a well-known structural motif in many bioactive molecules.

Furthermore, derivatives of this compound have been explored in the development of anti-tuberculosis agents. For example, (S)-2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5-nitrobenzonitrile has been synthesized and studied for its potential to inhibit enzymes essential for the survival of Mycobacterium tuberculosis. montana.edu

Scaffolds for Lead Compound Optimization